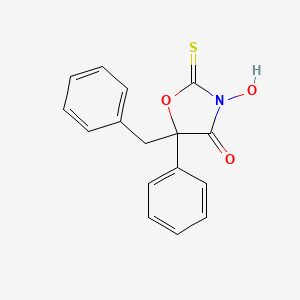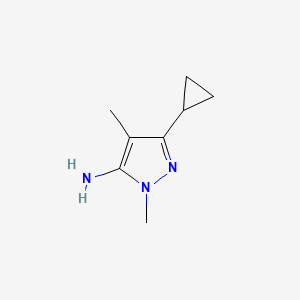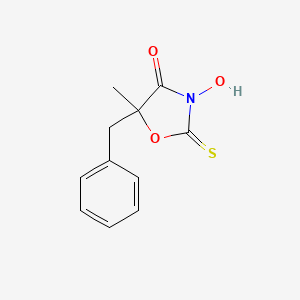
5-Benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₃S. It is part of the oxazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a five-membered ring containing nitrogen, oxygen, and sulfur atoms, making it an intriguing subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with carbon disulfide and methyl chloroformate under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioxo group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The presence of the thioxo group enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
- 5-(Chromene-3-yl)methylene-2,4-thiazolidinone derivatives
- Indole derivatives
Uniqueness
5-Benzyl-3-hydroxy-5-methyl-2-thioxooxazolidin-4-one stands out due to its unique combination of a thioxo group and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
88051-66-5 |
|---|---|
Fórmula molecular |
C11H11NO3S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
5-benzyl-3-hydroxy-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H11NO3S/c1-11(7-8-5-3-2-4-6-8)9(13)12(14)10(16)15-11/h2-6,14H,7H2,1H3 |
Clave InChI |
ZKTBHEOFMJRPIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=S)O1)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


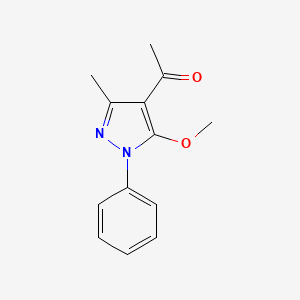
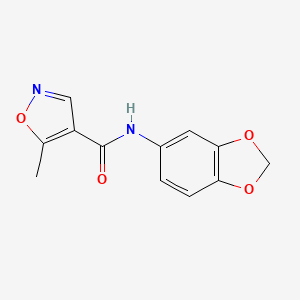

![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
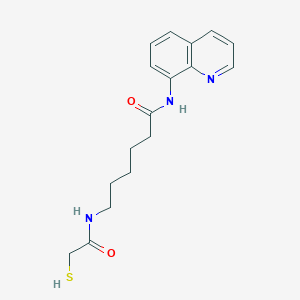

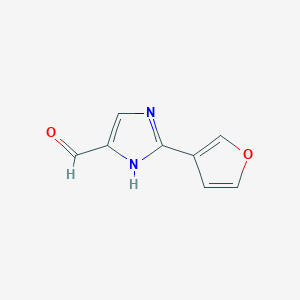

![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
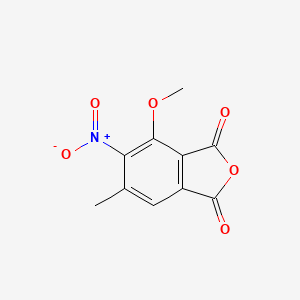
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)
